4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
Description
4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a benzoic acid derivative with a molecular formula of C₁₄H₁₄N₂O₃ and a molecular weight of 258.28 g/mol . Its structure features a methoxy group at the 4-position and a pyridin-4-ylmethyl-amino substituent at the 3-position of the benzoic acid core. This compound is identified by CAS number 2749713-57-1 and MDL number MFCD32857725 .
Properties
IUPAC Name |
4-methoxy-3-(pyridin-4-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-3-2-11(14(17)18)8-12(13)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGBNCKCGRAYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and 4-pyridinemethanamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxybenzoic acid with a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The intermediate is then reacted with 4-pyridinemethanamine under controlled conditions to form the desired product. This step may require the use of solvents such as dichloromethane or dimethylformamide (DMF) and may be carried out at room temperature or under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid.
Reduction: Formation of this compound with an additional amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid, also known by its IUPAC name, exhibits significant biological activity primarily related to cancer treatment. This compound is characterized by a methoxy group and a pyridinylmethyl amino group attached to a benzoic acid structure, with the molecular formula and a molecular weight of approximately 246.27 g/mol. Its structural features suggest potential kinase inhibitory activity, crucial for targeting pathways involved in cancer cell proliferation.
The biological activity of this compound has been explored in several studies, particularly focusing on its role as an intermediate in the synthesis of Nilotinib, a drug used for treating chronic myelogenous leukemia. The compound's ability to inhibit specific kinases is essential for its therapeutic efficacy against neoplastic conditions.
Key Mechanisms
- Kinase Inhibition : The compound interacts with various kinases, which are pivotal in signaling pathways that regulate cell growth and survival. This interaction can lead to the inhibition of cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.
Research Findings
Numerous studies have reported on the pharmacological properties and effects of this compound:
-
Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancers, with IC50 values ranging from low micromolar concentrations.
Cell Line IC50 (µM) MCF-7 2.28 PC-3 1.48 HCT-116 3.67 - Binding Affinity Studies : Interaction studies have demonstrated that this compound exhibits significant binding affinity for key kinases involved in cancer progression, which is critical for its mechanism of action.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cell Viability : In vitro assays using MTT showed that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability across multiple cancer cell lines.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-amino-4-methoxybenzoic acid and pyridin-4-ylmethyl halides. Key reagents include sodium methoxide (NaOMe) as a base and anhydrous THF or DMF as solvents. Temperature control (e.g., 45–60°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis purification often involves column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. How is the molecular structure confirmed after synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated DMSO (DMSO-d₆) is standard, with chemical shifts referenced to residual solvent peaks (e.g., δ 2.50 ppm for DMSO-d₆). Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, such as the carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine rings (C=N stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What analytical techniques assess purity and stability?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% typical). Stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) and thermal stress (40–60°C) are conducted using accelerated degradation protocols. Mass balance and degradation product identification are performed via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock/Vina) evaluates binding affinities to targets like enzymes or receptors. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize geometry and predict electronic properties (HOMO-LUMO gaps). Molecular dynamics simulations (GROMACS) assess stability in aqueous environments over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:
- Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa).
- Validate enzyme inhibition (IC₅₀) via fluorometric assays with controls (e.g., known inhibitors).
- Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) .
Q. How can synthetic routes be optimized to enhance yield and scalability?
- Methodological Answer : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent ratio). For example:
- Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis.
- Catalytic systems like Pd/C for hydrogenation reduce reaction times.
- Continuous flow reactors improve scalability and reproducibility .
Q. What crystallographic techniques determine the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) resolves molecular packing. Crystals grown via slow evaporation (acetone/water) are mounted on a Bruker D8 Venture diffractometer. Refinement in SHELXL integrates hydrogen atoms isotropically. Twinning analysis (SHELXD) addresses pseudosymmetry in challenging crystals .
Q. How do substituent modifications influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies:
- Replace the methoxy group with ethoxy to assess steric effects.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to modulate π-π interactions.
- Compare IC₅₀ values across derivatives using dose-response curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
